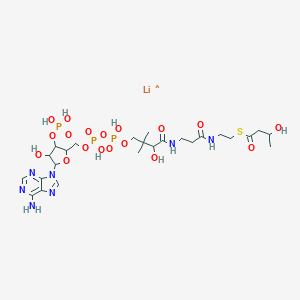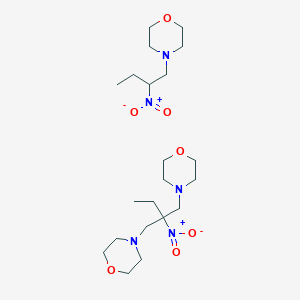
2,6-Dimethylquinoline-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. This method proposes a plausible mechanism for their formation based on ab initio quantum-chemical calculations (Rudenko et al., 2012).
Molecular Structure Analysis
The molecular and crystal structures of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been established via X-ray structural analysis, providing insight into the spatial arrangement of these compounds (Rudenko et al., 2013).
Chemical Reactions and Properties
Various reactions and properties of 2,6-dimethylquinoline-4-carboxylic acid derivatives have been studied, including their synthesis and potential biological activities. For instance, one-pot synthesis methods have been developed for creating derivatives with potential as anticancer agents, highlighting the chemical versatility of these compounds (Javadi & Azizian, 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. Detailed X-ray crystallography provides a comprehensive understanding of the molecular structure, which is essential for predicting physical properties (Rudenko et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are key areas of interest. Studies on the synthesis and reactivity of related quinoline compounds provide insights into the chemical behavior of 2,6-dimethylquinoline-4-carboxylic acid (Outt et al., 1998).
Scientific Research Applications
-
Scientific Field: Medicinal Chemistry
- Application : “2,6-Dimethylquinoline-4-carboxylic acid” is a type of quinoline, which are known to have a variety of applications in medicinal chemistry .
- Methods of Application : Quinolines are synthesized using various methods, including microwave synthesis, using clay or other recyclable and reusable catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .
- Results or Outcomes : The synthesis of quinoline derivatives has been improved in recent years due to societal expectations for chemists to produce greener and more sustainable chemical processes .
-
Scientific Field: Antitubercular Agents
- Application : “2,6-Dimethylquinoline-4-carboxylic acid” has been used in the design and synthesis of new 2-arylquinoline 4-carboxylic acid (QCA) analogs as antitubercular agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these experiments were not detailed in the source .
-
Scientific Field: Antimalarial Agents
- Application : Quinoline derivatives, such as “2,6-Dimethylquinoline-4-carboxylic acid”, have been studied for their potential as antimalarial agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these experiments were not detailed in the source .
-
Scientific Field: Anti-inflammatory Agents
- Application : Quinoline derivatives have also been studied for their potential as anti-inflammatory agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these experiments were not detailed in the source .
-
Scientific Field: Anticancer Agents
- Application : Quinoline derivatives have been studied for their potential as anticancer agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these experiments were not detailed in the source .
-
Scientific Field: Antioxidant Agents
- Application : Quinoline derivatives have also been studied for their potential as antioxidant agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these experiments were not detailed in the source .
Safety And Hazards
Specific safety and hazard information for 2,6-Dimethylquinoline-4-carboxylic acid is not readily available. However, as with all chemicals, it should be handled with appropriate safety measures. Material Safety Data Sheets (MSDS) should be consulted for detailed safety information1.
Future Directions
While there is limited information available on the future directions of 2,6-Dimethylquinoline-4-carboxylic acid, its ability to form fluorescent carboxamides suggests potential applications in chemical analysis and research3.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to relevant scientific literature and resources.
properties
IUPAC Name |
2,6-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-4-11-9(5-7)10(12(14)15)6-8(2)13-11/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFCNYVQJDEENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354953 | |
| Record name | 2,6-dimethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylquinoline-4-carboxylic acid | |
CAS RN |
104175-33-9 | |
| Record name | 2,6-dimethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-4-quinolinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)





![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)

![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)